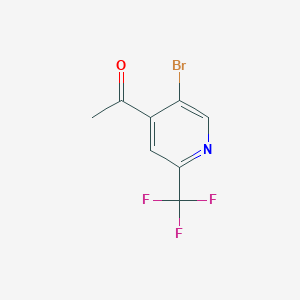

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone

Beschreibung

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is a pyridine derivative featuring a bromo group at position 5, a trifluoromethyl (-CF₃) group at position 2, and an acetyl (ethanone) group at position 4. The bromo group enhances reactivity for cross-coupling reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity .

Eigenschaften

Molekularformel |

C8H5BrF3NO |

|---|---|

Molekulargewicht |

268.03 g/mol |

IUPAC-Name |

1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanone |

InChI |

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3 |

InChI-Schlüssel |

NACJVNNUYNVWQQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC(=NC=C1Br)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves several steps:

Synthetic Routes: One common method involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent.

Industrial Production Methods: Industrial production may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are typically used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. This involves the use of palladium catalysts and boronic acids.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.

Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS: 1060810-86-7)

- Structure: Lacks the bromo group at position 5 but retains the CF₃ group at position 2 and ethanone at position 4.

- Properties : Molecular weight = 189.135 g/mol, purity >95%, with a predicted boiling point influenced by the CF₃ group’s electron-withdrawing effects .

- Applications : Used as a building block in heterocyclic synthesis due to its reactive ketone moiety .

1-(5-Bromo-4-methylpyridin-2-yl)ethanone (CAS: 1413285-68-3)

- Structure: Bromo at position 5, methyl at position 4, and ethanone at position 2.

- Properties: Molecular weight = 214.062 g/mol.

1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

- Structure: Bromo at position 5, fluoro at position 3, and ethanone at position 2.

- Comparison : Fluorine’s smaller size and electronegativity result in different electronic effects compared to CF₃, altering solubility and reactivity .

Heterocycle Modifications

1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone (CAS: 1131605-31-6)

1-(5-Bromo-2-phenylbenzofuran-7-yl)ethanone

- Structure: Benzofuran core with bromo at position 5, phenyl at position 2, and ethanone at position 5.

Functional Group Replacements

6-(Trifluoromethyl)nicotinaldehyde (CAS: 386704-05-8)

- Structure: Aldehyde group replaces ethanone, with CF₃ at position 6 on pyridine.

- Reactivity : The aldehyde group enables nucleophilic additions, contrasting with the ketone’s susceptibility to reductions .

Data Table: Key Properties of Analogous Compounds

Key Findings and Trends

Substituent Effects: Electron-Withdrawing Groups (EWGs): Bromo and CF₃ groups decrease electron density on the pyridine ring, directing electrophilic substitutions to specific positions. For example, CF₃ at C2 deactivates the ring more strongly than methyl . Positional Isomerism: Moving the ethanone group from C4 (as in the target compound) to C2 (as in CAS 1413285-68-3) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

Synthetic Routes :

- Bromo-substituted pyridines are often synthesized via halogenation (e.g., using N-bromosuccinimide) or Suzuki-Miyaura coupling .

- Trifluoromethyl groups are introduced via nucleophilic trifluoromethylation or using CF₃-containing building blocks .

Physicochemical Properties :

Biologische Aktivität

1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is an organic compound characterized by its unique structure, featuring a pyridine ring substituted with bromine and trifluoromethyl groups. Its molecular formula is , indicating the presence of seven carbon atoms, five hydrogen atoms, one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry.

Structural Characteristics

The compound crystallizes in the triclinic P-1 space group, with two independent molecules in the asymmetric unit. The bond lengths and angles observed in its crystal structure suggest a stable conformation in the solid state. The presence of both bromine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

The biological activity of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is primarily attributed to its interactions with specific molecular targets within biological systems. The trifluoromethyl and bromine substituents can enhance binding affinity to various proteins involved in signaling pathways, potentially leading to modulation of enzymatic activities or receptor functions.

In Vitro Studies

Preliminary studies have indicated that compounds with structural similarities to 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone exhibit significant biological activities. For instance, derivatives of pyridine have been shown to possess antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Case Studies

Several case studies highlight the biological potential of this compound:

- Antibacterial Activity : Research has demonstrated that pyridine derivatives can inhibit bacterial growth effectively. In a study comparing various compounds, those similar to 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone showed promising results against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : Compounds containing similar structural motifs have been evaluated for their ability to inhibit enzymes involved in critical biological processes. For example, certain derivatives have been optimized as thrombin inhibitors, showcasing their potential in anticoagulant therapies .

Table of Biological Activities

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyridine Derivative A | Antibacterial (S. aureus) | 3.12 | |

| Pyridine Derivative B | Antibacterial (E. coli) | 12.5 | |

| Thrombin Inhibitor | Enzyme Inhibition | IC50: 700 nM |

Synthesis and Applications

The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves multi-step chemical reactions that highlight its versatility in organic synthesis. The compound serves as an important precursor for developing biologically active molecules such as enzyme inhibitors and receptor modulators .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Chlorine/Fluorine Exchange : This method replaces chlorine atoms in trichloromethylpyridine with fluorine.

- Pyridine Ring Construction : Involves building the pyridine ring from trifluoromethyl-containing precursors.

- Direct Introduction of Trifluoromethyl Group : Utilizes trifluoromethyl active species for direct incorporation into the pyridine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.